molecular formula C13H17ClN2O4 B1644228 (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate CAS No. 1177297-90-3

(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate

Cat. No.: B1644228
CAS No.: 1177297-90-3
M. Wt: 300.74 g/mol
InChI Key: XHJGICPYPGQWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate” is a chemical compound with the molecular formula C13H17ClN2O4 . It belongs to the class of heterocyclic building blocks, specifically pyrrolidines . The compound has a molecular weight of 300.74 .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C11H15ClN2.C2H2O4/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2,(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 300.74 . The compound has a complexity of 258 and a topological polar surface area of 104Ų . It has a covalently-bonded unit count of 2 . The compound is stored at room temperature .

Scientific Research Applications

Electro-Optic Materials

Research into pyrrole-based donor-acceptor chromophores, such as those synthesized from pyridin-4-yl and N-methylpyrrol-2-yl)ethene derivatives, has demonstrated their potential as electro-optic materials. These materials are characterized by significant nonlinear optical/electro-optic (NLO/EO) properties, useful for applications in photonic devices and as building blocks for multilayered organic nonlinear optical and electro-optic superlattices (Facchetti et al., 2003).

Anticonvulsant Agents

A series of Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions have shown potential as anticonvulsant agents. These compounds were evaluated for their effectiveness in protecting against seizures, with several demonstrating significant activity and potential for further development as therapeutic options (Pandey & Srivastava, 2011).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation, resulting in unsymmetrical NCN′ pincer palladacycles. These complexes have been explored for their catalytic applications, demonstrating good activity and selectivity in processes where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Antimicrobial and Anticancer Agents

New 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized, incorporating oxazole, pyrazoline, and pyridine entities. These compounds were evaluated for their anticancer and antimicrobial activities, with some showing promising results against various cancer cell lines and pathogenic strains. This underscores the potential utility of these compounds in addressing microbial resistance and cancer treatment (Katariya, Vennapu, & Shah, 2021).

Non-Heme Iron Complexes

Research into non-heme (μ-oxo)bis(μ-benzoato)-bridged diiron(III) complexes has explored their use as catalysts for the selective hydroxylation of alkanes. These studies contribute to understanding the mechanisms of methane monooxygenase enzymes and offer potential pathways for the development of synthetic catalysts for alkane functionalization (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

The compound should be handled with care. Precautionary measures include keeping the compound out of reach of children, avoiding contact with heat/sparks/open flames/hot surfaces, and handling under inert gas . The compound should be kept away from any possible contact with water due to the risk of a violent reaction and possible flash fire .

Properties

IUPAC Name

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.C2H2O4/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGICPYPGQWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 2
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 3
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 4
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 5
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Reactant of Route 6
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.